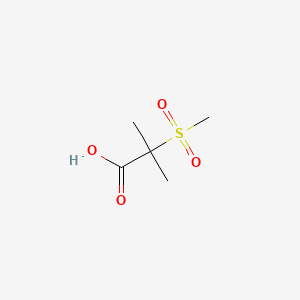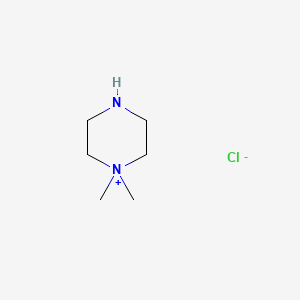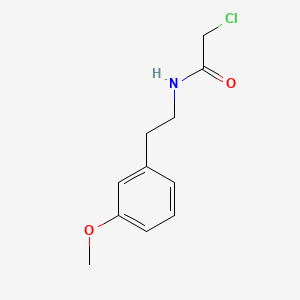
Diisobutyl hexahydrophthalate
Vue d'ensemble
Description
Diisobutyl hexahydrophthalate (DIBE) is a chemical compound that is part of the phthalate family, commonly used as a plasticizer. It is derived from phthalic anhydride, a key intermediate in the production of various industrial chemicals. The compound is of interest due to its applications and the physical and chemical properties that make it suitable for use in various industrial processes.
Synthesis Analysis
The synthesis of diisobutyl phthalate (DIBP), a related compound to DIBE, can be achieved through the direct esterification of phthalic anhydride residue with isobutanol. This process is catalyzed by heteropoly acid and involves distillation under reduced pressure to recover the esterified product. The optimal conditions for this reaction include a specific ratio of reactants, temperature, and reaction time, ensuring a high recovery rate of phthalic anhydride .
Molecular Structure Analysis
While the specific molecular structure analysis of DIBE is not detailed in the provided papers, the structure of related compounds such as naphthalenes can be synthesized through reactions involving diisobutylaluminum hydride. These reactions lead to the formation of complex polycyclic aromatic hydrocarbons, which share some structural similarities with DIBE .
Chemical Reactions Analysis
The chemical behavior of DIBE can be inferred from the reactions of similar compounds. For instance, diisobutylaluminum hydride is used to promote cyclization reactions to form substituted naphthalenes. This process involves regioselective hydroalumination, intramolecular carboalumination, skeletal rearrangement, and dehydroalumination steps . These reactions are indicative of the reactivity of diisobutyl-based compounds and their potential to undergo complex transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of DIBE can be examined through its vapor-liquid equilibrium (VLE) data. The VLE of the binary system of maleic anhydride and DIBE was measured at different pressures using a modified ebulliometer. The Antoine constants for DIBE were obtained, which are essential for characterizing its volatility. The equilibrium vapor and liquid compositions were calculated using the NRTL model, and the UNIFAC model was used for prediction, showing general agreement with experimental results . This analysis is crucial for understanding the behavior of DIBE in various conditions and its suitability for industrial applications.
Applications De Recherche Scientifique
1. Histopathological Effects
A study by Akyıldız & Başımoğlu Koca (2015) focused on the histopathological effects of Diisobutyl phthalate (DIBP) on liver tissues. It was found that DIBP causes serious histopathological changes in liver tissue, indicating its hepatotoxic nature (Akyıldız & Başımoğlu Koca, 2015).
2. Degradation Studies
Yang et al. (2020) evaluated the degradation of DiBP in water using the electro-Fenton process with a sacrificial anode. Their research shows the effectiveness of this process in removing DiBP from water, making it a promising technology for DiBP treatment (Yang et al., 2020).
3. Chemical Interactions and Adsorption
Sarvaramini, Larachi, & Hart (2016) conducted experiments and DFT simulations on the interactions of diisobutyl dithiophosphinate with lead-activated sphalerite. Their findings contribute to the understanding of chemical interactions and adsorption processes involving DiBP (Sarvaramini, Larachi, & Hart, 2016).
4. Preparation and Utilization
Shun (2002) discussed the process of preparing DiBP plasticizer from phthalic anhydride residue. This study provides insight into the industrial utilization and recovery rate of DiBP (Shun, 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
bis(2-methylpropyl) cyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h11-14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKHPBOCBWDYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1CCCCC1C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60887773 | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60887773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70969-58-3 | |
| Record name | Diisobutyl 1,2-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70969-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60887773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisobutyl hexahydrophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



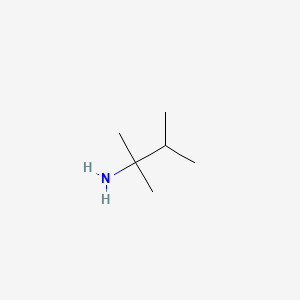
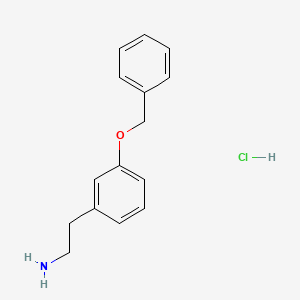


![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)

